molecular formula C19H20FNO2 B2826896 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 1049411-88-2

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2826896
CAS No.: 1049411-88-2
M. Wt: 313.372
InChI Key: MGTLIYNECQUARD-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C20H22FNO2 and a molecular weight of 327.40 g/mol, this acetamide derivative features a distinct molecular architecture containing a 4-fluorophenyl cyclopropyl unit and a 4-methoxyphenyl acetamide group. This specific structure is designed for structure-activity relationship (SAR) studies, particularly in the investigation of central nervous system (CNS) targets. This compound is representative of a chemical class explored for its potential as an agonist or allosteric modulator for G-protein coupled receptors (GPCRs). Research on analogous (4-substituted-phenyl)acetamide compounds has shown promise in targeting receptors such as GPR88, a striatum-enriched orphan GPCR considered a novel target for psychiatric and neurodegenerative disorders like schizophrenia, Parkinson's disease, and addiction . The structural motifs present in this molecule—including the cyclopropyl ring, fluorophenyl group, and methoxyphenyl moiety—are known to be critical pharmacophores that influence potency, selectivity, and blood-brain barrier permeability in neuroactive compounds . Researchers utilize this chemical tool primarily for preclinical studies to elucidate signaling pathways and receptor function. It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Handling should only be performed by qualified laboratory professionals in accordance with appropriate safety protocols.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-17-8-2-14(3-9-17)12-18(22)21-13-19(10-11-19)15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTLIYNECQUARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Cyclopropyl Intermediate: : The synthesis begins with the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Coupling with Methoxyphenyl Acetic Acid: : The cyclopropyl intermediate is then coupled with 4-methoxyphenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be achieved using reagents like nitric acid or bromine, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

  • Industry: : It may be used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i)
  • Structure: Shares the cyclopropyl(4-fluorophenyl)methyl group but replaces the 4-methoxyphenyl acetamide with a 2,4-dichlorophenoxypropanamide moiety.
  • Activity: Exhibits anti-Pseudomonas aeruginosa type III secretion system (T3SS) inhibition, highlighting the importance of the cyclopropyl-fluorophenyl group in bacterial targeting .
  • Synthesis: Synthesized via condensation of α-cyclopropyl-4-fluorobenzylamine with dichlorophenoxypropanoyl chloride (52% yield, m.p. 109–110°C) .
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
  • Structure : Differs by replacing the cyclopropylmethyl group with a 3-chloro-4-fluorophenyl substituent.
2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
  • Structure : Features a 4-fluorophenylthio group and a 4-methoxyphenyl-hydroxypropyl chain.
  • Relevance : Demonstrates the versatility of 4-fluorophenyl and 4-methoxyphenyl motifs in modulating solubility and target engagement .

Pharmacological Activity Comparisons

Compound Biological Activity Key Findings Reference
Target Compound Insufficient data Structural similarity suggests potential T3SS or anticancer activity.
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Anticancer (HCT-1, MCF-7) IC₅₀ < 10 µM; sulfonyl-quinazoline group enhances cytotoxicity.
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Anti-Pseudomonas T3SS 80% inhibition at 50 µM; cyclopropyl improves metabolic stability.
2-Chloro-N-(4-fluorophenyl)acetamide Intermediate for quinolinyloxy acetamides Used in synthesizing bioactive derivatives via nucleophilic substitution.

Physicochemical and Structural Properties

Property Target Compound N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 27i
Molecular Formula C₁₈H₁₇FNO₂ (est.) C₁₅H₁₃ClFNO₂ C₂₀H₁₈Cl₂FNO₂
Molecular Weight ~313.3 g/mol 293.72 g/mol 418.27 g/mol
Key Substituents Cyclopropylmethyl, 4-methoxyphenyl 3-Chloro-4-fluorophenyl, 4-methoxyphenyl Dichlorophenoxy, cyclopropyl
Melting Point Not reported Not reported 109–110°C

Q & A

Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclopropane ring formation : React 4-fluorophenylacetonitrile with a cyclopropanation agent (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., NaH) .

Amide coupling : Use a coupling reagent like EDC/HOBt or DCC to react the cyclopropylmethylamine intermediate with 4-methoxyphenylacetic acid .

Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization (e.g., from ethanol) yields the pure compound.

Q. Key Parameters for Optimization :

ParameterTypical RangeImpact on Yield
Reaction Temperature0–25°CLower temps reduce side reactions
Catalyst (e.g., DMAP)5–10 mol%Enhances coupling efficiency
Solvent (e.g., DCM vs. THF)Polar aproticTHF improves solubility
Reaction Time12–24 hrsLonger time increases conversion

Critical Note : Monitor reaction progress via TLC (Rf ~0.4–0.6 in 1:1 hexane/EtOAc) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy :
    • 1H NMR : Key signals include cyclopropane protons (δ 0.8–1.2 ppm), methoxy group (δ 3.7–3.8 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
    • 13C NMR : Confirm cyclopropane carbons (δ 10–15 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass calculated for C19H19FNO2: 312.1405 (M+H)+ .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bond (~1220 cm⁻¹) .

Data Validation : Compare with PubChem or NIST reference spectra .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Use microdilution assays (MIC against S. aureus or E. coli) with concentrations 1–100 µM .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Methodological Answer:

  • Structural Modifications :
    • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
    • Modify the cyclopropane ring with methyl substituents to assess steric effects .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzyme active sites) .
    • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. Example SAR Findings :

DerivativeSubstituentIC50 (EGFR Inhibition)
Parent Compound4-OCH312.5 µM
Derivative A4-NO25.8 µM
Derivative B3-Cl8.2 µM

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use identical cell lines/passage numbers and buffer systems (e.g., pH 7.4 PBS) .
    • Validate results across multiple labs via interlaboratory studies.
  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .

Case Study : Discrepancies in cytotoxicity data may arise from differences in cell viability assays (MTT vs. ATP-based luminescence). Re-test under unified protocols .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

Methodological Answer:

  • Animal Models : Administer orally (10–50 mg/kg) to rodents; collect plasma at intervals (0.5–24 hrs) .
  • Analytical Workflow :
    • Sample Preparation : Protein precipitation (acetonitrile) followed by LC-MS/MS analysis .
    • Parameters Measured : Cmax, Tmax, AUC, and half-life (t1/2).

Q. Key Findings :

ParameterValue (Rat Model)
Cmax2.3 µg/mL
t1/24.2 hrs
Bioavailability35%

Future Directions

  • Target Identification : Use chemoproteomics (e.g., affinity-based pull-down assays) to map binding partners .
  • Formulation Development : Explore nanoemulsions or liposomes to enhance solubility and BBB penetration .

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